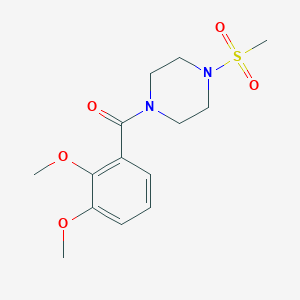![molecular formula C25H26N2O3 B248470 2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)
2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research in recent years. It is a synthetic compound that belongs to the class of piperazine derivatives and has been found to have potential applications in various fields of research.
Wirkmechanismus
The exact mechanism of action of 2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone is not fully understood. However, it is believed to act through the modulation of various neurotransmitters, such as serotonin, dopamine, and norepinephrine. It has also been found to have an affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception and mood regulation.
Biochemical and Physiological Effects:
2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to have anxiolytic and antidepressant effects in various behavioral tests. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone in lab experiments is its potential as a multifunctional compound. It has been found to have various pharmacological effects, which makes it a versatile compound for studying various physiological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone. One of the potential areas of research is the development of more potent and selective derivatives of this compound. Another area of research is the investigation of its potential as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, the potential of this compound as an analgesic and anti-inflammatory agent warrants further investigation.
Synthesemethoden
The synthesis of 2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone involves the reaction of 1-(3-phenoxyphenyl)methylpiperazine with ethyl chloroacetate in the presence of potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. The yield of the product is around 60-70%, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to have potential as an antidepressant and anxiolytic agent. In addition, it has shown promising results in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone |
|---|---|
Molekularformel |
C25H26N2O3 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
2-phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H26N2O3/c28-25(20-29-22-9-3-1-4-10-22)27-16-14-26(15-17-27)19-21-8-7-13-24(18-21)30-23-11-5-2-6-12-23/h1-13,18H,14-17,19-20H2 |
InChI-Schlüssel |
VMMWWFGDCYWZJX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Naphthalen-2-yloxy)-1-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248388.png)
![[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone](/img/structure/B248389.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B248391.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(diphenylacetyl)piperazine](/img/structure/B248396.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-(naphthalen-2-yloxy)-ethanone](/img/structure/B248399.png)



![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)

